N-(1-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide
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Overview
Description
N-(1-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is a complex organic compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Pyrazolo[3,4-B]pyridine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.
Introduction of Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate Lewis acid catalyst.
Introduction of Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and stability. It may exhibit antiviral, antibacterial, or anticancer properties.
Materials Science: Due to its rigid adamantyl core, the compound can be used in the development of advanced materials with high thermal stability and mechanical strength.
Synthetic Organic Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group imparts rigidity and stability, allowing the compound to fit into specific binding sites on target proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- N-(1-Adamantyl)-indole-2-carboxamide
Uniqueness
N-(1-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is unique due to the presence of the pyrazolo[3,4-B]pyridine core, which distinguishes it from other adamantyl derivatives. This core structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H30N4O |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H30N4O/c1-12(2)26-20-19(14(4)25-26)18(5-13(3)23-20)21(27)24-22-9-15-6-16(10-22)8-17(7-15)11-22/h5,12,15-17H,6-11H2,1-4H3,(H,24,27) |
InChI Key |
WZUDJESTPGPRRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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